molecular formula C18H26O5 B1326002 Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate CAS No. 898758-69-5

Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate

Cat. No.: B1326002
CAS No.: 898758-69-5
M. Wt: 322.4 g/mol
InChI Key: LLZWCIOKNVKQHV-UHFFFAOYSA-N
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Description

Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate is an organic compound characterized by its unique structure, which includes an ethyl ester group, a dimethoxyphenyl ring, and an oxooctanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate typically involves the esterification of 8-(3,5-dimethoxyphenyl)-8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products:

    Oxidation: 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid.

    Reduction: 8-(3,5-Dimethoxyphenyl)-8-hydroxyoctanoate.

    Substitution: 3,5-Dimethoxy-4-nitrophenyl-8-oxooctanoate (nitration product).

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The dimethoxyphenyl ring may also contribute to its activity by facilitating binding to hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate can be compared with other similar compounds, such as:

    Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate: Differing by the position of the methoxy groups on the phenyl ring, which can influence its reactivity and biological activity.

    Ethyl 8-(3,5-dimethoxyphenyl)-8-hydroxyoctanoate: A reduced form of the compound, which may exhibit different chemical and biological properties.

Properties

IUPAC Name

ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-4-23-18(20)10-8-6-5-7-9-17(19)14-11-15(21-2)13-16(12-14)22-3/h11-13H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZWCIOKNVKQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645831
Record name Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-69-5
Record name Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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